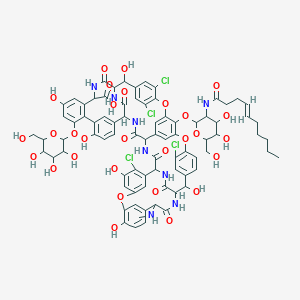
3,5-Dibromo-4-nitro-1H-pyrazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves strategies like the reaction of hydrazones with nitroolefins, exhibiting regioselectivity. For instance, Deng and Mani (2008) described a base-mediated reaction for synthesizing 1,3,4-trisubstituted pyrazoles by reacting hydrazones with nitroolefins, showing reversed regioselectivity and requiring quenching with strong acids for good yields (Deng & Mani, 2008). This approach demonstrates the versatility of pyrazole synthesis methods.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using experimental and theoretical methods. For example, Evecen et al. (2016) used XRD, IR, NMR, and DFT calculations to characterize the molecular geometry, vibrational frequencies, and chemical shift values of a pyrazole compound, providing insights into the compound's molecular structure and stability (Evecen et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives includes their participation in various organic reactions, highlighted by their ability to undergo regioselective synthesis. The research by Deng and Mani (2008) on the synthesis of tetrasubstituted pyrazoles illustrates the compound's reactivity and the influence of substituents on regioselectivity (Deng & Mani, 2008).
Physical Properties Analysis
Physical properties such as crystal structure and spectroscopic characteristics are crucial for understanding pyrazole derivatives. Kumar et al. (2022) provided detailed information on the crystal structure, spectroscopic characterization, and molecular modeling studies of a nitrophenyl-substituted pyrazole, highlighting the importance of these properties in assessing the compound's potential applications (Kumar et al., 2022).
Chemical Properties Analysis
Chemical properties such as reactivity towards different reagents, stability, and electronic properties are fundamental aspects of pyrazole derivatives research. For instance, Dalinger et al. (2015) investigated nitropyrazoles bearing a trinitromethyl moiety, discussing their synthesis, characterization, and energetic performance, which are key chemical properties relevant to the compound's applications (Dalinger et al., 2015).
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to cleave C–N bonds in a monocyclic pyrazole when used with a radical initiator .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various cellular components negatively, particularly in the presence of oxidative stress .
Pharmacokinetics
In silico calculations for similar compounds have predicted high gi absorption and acceptable bioavailability .
Result of Action
Similar compounds have been found to exhibit antioxidant action and antiplatelet effects .
Action Environment
Similar compounds have been found to exhibit great thermal stability .
Propiedades
IUPAC Name |
3,5-dibromo-4-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3O2/c4-2-1(8(9)10)3(5)7-6-2/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEFSFAVCVCTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547292 | |
| Record name | 3,5-Dibromo-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-nitro-1H-pyrazole | |
CAS RN |
104599-36-2 | |
| Record name | 3,5-Dibromo-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)





